2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine
Description
2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored in the development of therapeutic agents.
Properties
IUPAC Name |
2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZBCAOLXXHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCNCC3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[4,5-b]pyridine core. The piperidine ring is then introduced through subsequent reactions.
For example, the reaction of 2-aminopyridine with a ketoaldehyde dimethyl acetal in the presence of catalytic amounts of p-toluenesulfonic acid in toluene can yield the desired imidazo[4,5-b]pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the imidazo[4,5-b]pyridine scaffold.
Scientific Research Applications
2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with a similar core structure but different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Explored for its potential as an anti-inflammatory and anticancer agent.
Uniqueness
2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Biological Activity
2-Methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine (CAS Number: 955158-71-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo[4,5-b]pyridine core, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄ |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 955158-71-1 |
The compound's structure includes a piperidine ring and an imidazo[4,5-b]pyridine moiety, which contribute to its biological activity. The presence of nitrogen atoms in the heterocyclic rings is significant for interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.
Case Study: Antiproliferative Effects
In a study examining pyridine derivatives, it was reported that compounds similar to this compound exhibited significant antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values ranged from 4.3 to 8.3 μM before modifications to the structure were made, indicating a strong potential for therapeutic applications in oncology .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The structural characteristics of imidazo[4,5-b]pyridine derivatives allow them to interact with various molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest.
Antimicrobial Activity
Beyond anticancer properties, this compound has also been studied for its antimicrobial activity . Compounds with similar structures have shown effectiveness against a range of pathogens, suggesting that this derivative may possess similar properties.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth; IC50 values: 4.3 - 8.3 μM | |
| Antimicrobial | Potential effectiveness against various pathogens |
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 2-aminopyridine and ketoaldehydes. A common method includes:
- Reaction of 2-Aminopyridine : This is reacted with a ketoaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid.
- Formation of Imidazo[4,5-b]pyridine Core : The reaction conditions favor the formation of the desired imidazo structure.
- Introduction of Piperidine Ring : Subsequent reactions introduce the piperidine moiety to complete the synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
